

An In-depth Technical Guide to the Structure and Function of Iodouracil

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Iodouracil*

Cat. No.: B1258811

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure of **5-iodouracil** and its direct relationship to its biological functions, including its roles as an antimetabolite, an enzyme inhibitor, and a radiosensitizer in cancer therapy.

The Chemical Structure of 5-Iodouracil

5-Iodouracil is a halogenated derivative of uracil, a pyrimidine nucleobase.^[1] Its structure consists of a uracil ring with an iodine atom substituted at the 5th position.^{[2][3]} This substitution is critical to its biological activity.

Chemical Properties:

- Molecular Formula: C₄H₃IN₂O₂^{[2][4]}
- Molecular Weight: 237.98 g/mol ^{[2][4]}
- IUPAC Name: 5-iodo-1H-pyrimidine-2,4-dione^[2]
- CAS Registry Number: 696-07-1^{[2][4]}

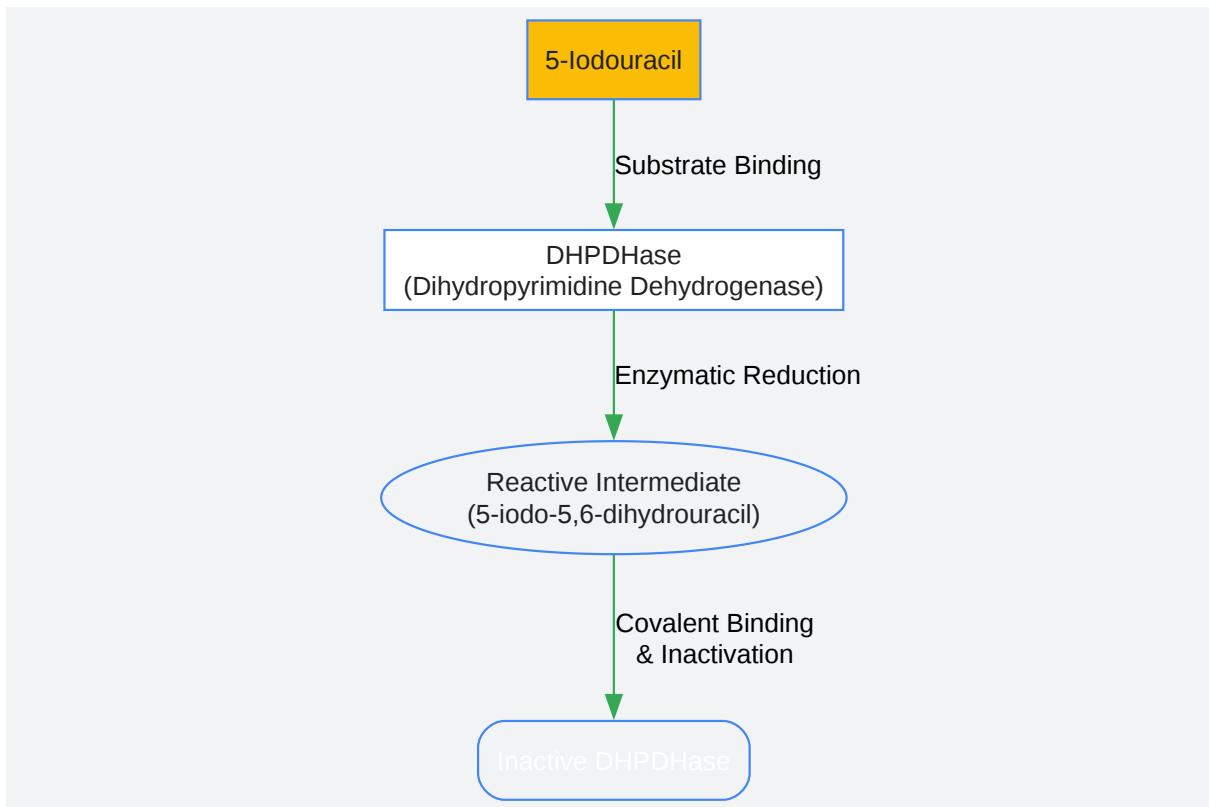
The presence of the bulky, electronegative iodine atom at the C5 position alters the electronic properties and size of the molecule compared to uracil or thymine (5-methyluracil), enabling it to interact differently with enzymes and nucleic acids.^[1]

Caption: Chemical structure of **5-iodouracil**.

Relation of Structure to Function

5-iodouracil's primary mechanism of action stems from its structural similarity to the natural pyrimidines, uracil and thymine. This allows it to act as an antimetabolite, interfering with normal nucleic acid metabolism.[2][5]

Antimetabolite and Anticancer Activity


As a pyrimidine analog, **5-iodouracil** can be metabolized by cellular enzymes and incorporated into DNA in place of thymine.[2] This incorporation disrupts the normal function of DNA, leading to cytotoxicity, which is a key aspect of its anticancer properties.[5] It is also a metabolite of the antiviral and radiosensitizing drug idoxuridine (5-iododeoxyuridine, IUdR).[2][6]

Furthermore, N-substituted derivatives of **5-iodouracil** have been synthesized and shown to possess both antibacterial and anticancer activities.[7] For instance, certain cyclohexylmethyl analogs have demonstrated inhibitory effects on the growth of HepG2 liver cancer cells.[7][8]

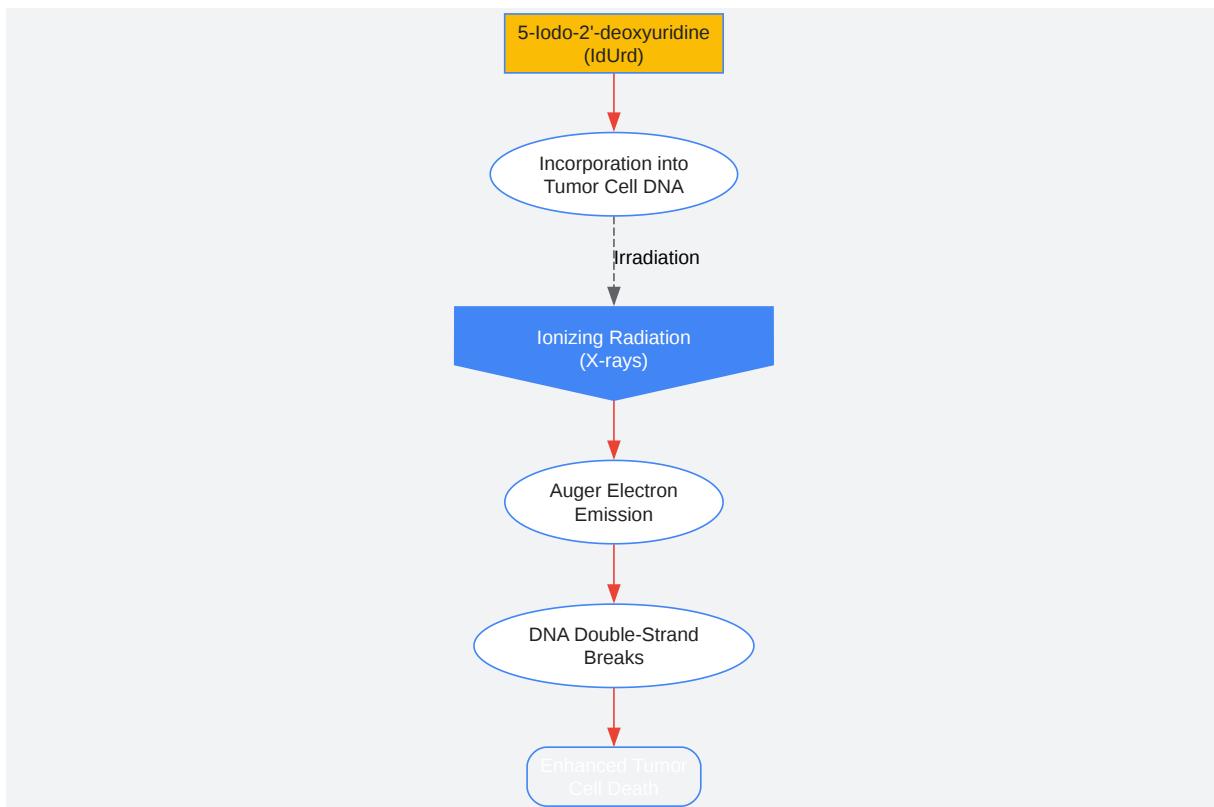
Enzyme Inhibition

The structure of **5-iodouracil** allows it to bind to the active sites of various enzymes involved in pyrimidine metabolism, acting as an inhibitor.

- Dihydropyrimidine Dehydrogenase (DHPDHase): **5-iodouracil** is a potent, mechanism-based inactivator of DHPDHase, the initial and rate-limiting enzyme in pyrimidine catabolism. [9] The enzyme reduces **5-iodouracil** to a reactive intermediate, 5-iodo-5,6-dihydrouracil, which then covalently binds to and inactivates the enzyme.[9] This inhibition can lead to an increase in the plasma concentrations of other pyrimidines like uracil and thymine.[10]
- Other Enzymes: It has also been reported to be an irreversible inhibitor of the 5-hydroxytryptamine 2B receptor (5-HT2B) and to inhibit the activities of human serum albumin and tyrosine phosphatase.[1]

[Click to download full resolution via product page](#)

Caption: Mechanism of DHPDHase inactivation by 5-**iodouracil**.


Radiosensitization

One of the most significant functions of 5-**iodouracil** and its nucleoside derivatives (like IdUrd) is their role as radiosensitizers in cancer therapy.^[11] Hypoxic (low oxygen) tumor cells are typically 2 to 3 times more resistant to radiation therapy.^[12] Radiosensitizers are compounds that make these tumor cells more sensitive to the effects of ionizing radiation.^{[11][12]}

The mechanism involves the following steps:

- Incorporation into DNA: The 5-**iodouracil** moiety, typically administered as a nucleoside analog like 5-iodo-2'-deoxyuridine (IdUrd), is incorporated into the DNA of rapidly dividing cancer cells in place of thymidine.^[11]

- Enhanced Radiation Absorption: The iodine atom, having a high atomic number, is more effective at absorbing low-energy photons from X-ray radiation than the atoms in normal DNA bases.
- Auger Electron Cascade: Upon absorption of radiation, the iodine atom releases a shower of low-energy Auger electrons, which cause highly localized and difficult-to-repair damage, such as double-strand breaks, in the DNA.
- Increased Cell Death: This enhanced DNA damage leads to a greater rate of cell death in irradiated cancer cells compared to normal cells.[\[13\]](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 696-07-1: 5-Iodouracil | CymitQuimica [cymitquimica.com]
- 2. 5-Iodouracil | C4H3IN2O2 | CID 69672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. DNAMod: 5-iodouracil [dnamod.hoffmanlab.org]
- 4. 5-Iodouracil [webbook.nist.gov]
- 5. chemimpex.com [chemimpex.com]

- 6. 5-Iodouracil | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | [PharmaCompass.com](#) [pharmacompas.com]
- 7. Synthesis of N-Substituted 5-Iodouracils as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [repository.li.mahidol.ac.th](#) [repository.li.mahidol.ac.th]
- 9. Inactivation of dihydropyrimidine dehydrogenase by 5-iodouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical pharmacology of 5-iodo-2'-deoxyuridine and 5-iodouracil and endogenous pyrimidine modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [taylorandfrancis.com](#) [taylorandfrancis.com]
- 12. Radiosensitizer - Wikipedia [en.wikipedia.org]
- 13. 5-Iodo-4-thio-2'-Deoxyuridine as a Sensitizer of X-ray Induced Cancer Cell Killing - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Structure and Function of Iodouracil]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1258811#iodouracil-structure-and-its-relation-to-function\]](https://www.benchchem.com/product/b1258811#iodouracil-structure-and-its-relation-to-function)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com